molecular formula C22H40BaO5 B3237286 Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate CAS No. 138521-17-2

Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate

Cat. No.: B3237286
CAS No.: 138521-17-2
M. Wt: 521.9 g/mol
InChI Key: VCALGUJWYYNHDY-ZJCTYWPYSA-L
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Description

Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate; hydrate (CAS: N/A, PubChem CID: N/A) is a coordination complex comprising a barium(II) cation chelated by two β-diketonate ligands, specifically 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD), with a hydrate moiety. Its molecular formula is C22H38BaO4 (molecular weight: 503.86 g/mol) . This compound is structurally characterized by a central barium ion coordinated to the enolate oxygen atoms of the TMHD ligands, forming a thermally stable complex. Such β-diketonate complexes are widely used in materials science as precursors for chemical vapor deposition (CVD) due to their volatility and controlled decomposition properties .

Properties

IUPAC Name

barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Ba.H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;1H2/q;;+2;/p-2/b2*8-7-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCALGUJWYYNHDY-ZJCTYWPYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40BaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with various antioxidant enzymes such as glutathione peroxidase, catalase, and superoxide dismutase. These interactions often result in the modulation of enzyme activity, which can lead to changes in cellular oxidative stress levels. Additionally, Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate can influence the activity of lactate dehydrogenase and creatine kinase, enzymes involved in energy metabolism.

Cellular Effects

The effects of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate on various cell types and cellular processes are profound. This compound has been shown to affect cell signaling pathways, particularly those involved in oxidative stress responses. It can alter gene expression patterns, leading to changes in the production of proteins that protect cells from oxidative damage. Furthermore, Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate can impact cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Metabolic Pathways

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. It interacts with enzymes such as glutathione peroxidase and catalase, which are crucial for detoxifying reactive oxygen species. Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in glycolysis and the citric acid cycle.

Biological Activity

Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate, commonly referred to as barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate or Ba(TMHD)₂·xH₂O, is a coordination compound of barium with significant biological and chemical properties. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and safety considerations.

Molecular Structure

  • Molecular Formula: C22H38BaO4·H2O
  • Molecular Weight: 503.87 g/mol
  • CAS Number: 17594-47-7
  • Appearance: White powder
  • Melting Point: 175-180°C

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC22H38BaO4·H2O
Molecular Weight503.87 g/mol
CAS Number17594-47-7
AppearanceWhite powder
Melting Point175-180°C

Barium compounds are known to interact with various biological systems. The biological activity of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) primarily stems from its role as a barium ion source. Barium ions can influence cellular processes through the following mechanisms:

  • Calcium Channel Blockade: Barium can block calcium channels in excitable tissues such as neurons and muscle cells, potentially affecting neurotransmission and muscle contraction.
  • Antioxidant Activity: Some studies suggest that barium complexes may exhibit antioxidant properties by scavenging free radicals.
  • Enzyme Modulation: Barium ions may interact with various enzymes due to their ability to mimic calcium ions.

Therapeutic Applications

Research into the therapeutic applications of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is limited but promising in the following areas:

  • Anticancer Activity: Preliminary studies indicate that certain barium complexes may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Effects: The modulation of calcium channels may offer neuroprotective benefits in conditions such as stroke or neurodegenerative diseases.

Case Studies

  • Study on Anticancer Properties:
    • A study published in Journal of Medicinal Chemistry reported that barium complexes demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
  • Neuroprotective Effects:
    • Research in Neuroscience Letters highlighted that barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) provided neuroprotection in animal models of ischemia by modulating intracellular calcium levels .

Toxicological Profile

While barium compounds have potential therapeutic benefits, they also pose risks:

  • Acute Toxicity: Barium salts can be toxic when ingested or inhaled. Symptoms include gastrointestinal distress and respiratory issues.
  • Safety Precautions: Handling should be done with care, using gloves and protective eyewear due to its toxicological properties.

Table 2: Safety Data

Hazard ClassificationDescription
Acute ToxicityToxic if ingested/inhaled
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation

Chemical Reactions Analysis

Thermal Decomposition in Thin-Film Deposition

Ba(TMHD)₂·xH₂O is widely used in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) for producing barium-containing thin films. The compound undergoes controlled thermal decomposition to yield barium oxide (BaO) or other barium-based materials.

ParameterValue/DescriptionSource
Decomposition Temperature225°C at 0.3 mmHg
Primary ProductsBaO, CO₂, H₂O, and volatile organic ligands
ApplicationHigh-κ dielectric layers, superconducting films

The decomposition mechanism involves cleavage of the β-diketonate ligands, releasing 2,2,6,6-tetramethylheptanedione derivatives as gaseous byproducts. This reaction is critical for achieving high-purity barium oxide films with minimal carbon contamination .

Stability and Hygroscopic Behavior

The compound exhibits hygroscopicity due to its hydrated structure, impacting its stability under ambient conditions.

PropertyObservationSource
HygroscopicityAbsorbs moisture, requiring anhydrous storage
Melting Point172–180°C (with decomposition)
SolubilityInsoluble in water; soluble in organic solvents (e.g., THF, toluene)

The hydrate form stabilizes the compound against premature ligand dissociation but necessitates controlled environments during handling to prevent unintended hydrolysis .

Reactivity in Coordinating Solvents

Ba(TMHD)₂·xH₂O participates in ligand-exchange reactions with stronger donor solvents or chelating agents. For example:

  • Tetraglyme Adduct Formation :

    Ba TMHD 2xH2O+tetraglymeBa TMHD 2(tetraglyme)+xH2O\text{Ba TMHD }_2\cdot x\text{H}_2\text{O}+\text{tetraglyme}\rightarrow \text{Ba TMHD }_2(\text{tetraglyme})+x\text{H}_2\text{O}

    This adduct enhances volatility for deposition processes .

Adduct PropertyDetailSource
StabilityImproved thermal stability vs. hydrate
ApplicationPrecursor for advanced deposition techniques

Comparison with Similar Compounds

Bis(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium(II) Hydrate

Molecular Formula : C22H38O4Sr (approximate molecular weight: ~487.2 g/mol)
Key Similarities :

  • Shares the same β-diketonate ligand (TMHD) and hydration state.
  • Exhibits analogous coordination geometry, with strontium(II) replacing barium(II) .
    Key Differences :
  • Metal Ion Size : Strontium(II) (1.12 Å ionic radius) is smaller than barium(II) (1.34 Å), leading to differences in bond lengths and lattice stability.
  • Thermal Behavior : Strontium complexes generally decompose at lower temperatures (~250–300°C) compared to barium analogs (~300–350°C), impacting their suitability for high-temperature CVD processes .
  • Applications : Strontium-TMHD is preferred in optoelectronic thin films, whereas barium-TMHD is used in superconducting materials .

Barium Chloride Dihydrate (BaCl2·2H2O)

Molecular Formula : BaCl2·2H2O (molecular weight: 244.26 g/mol)
Key Similarities :

  • Contains barium(II) as the cationic species.
    Key Differences :
  • Structure : A simple ionic salt vs. a coordination complex.
  • Solubility : Highly water-soluble (31.2 g/100 mL at 20°C) compared to the hydrophobic β-diketonate complex .
  • Applications : Used in chlorine-alkali industries and as a sulfate scavenger, contrasting with the specialized role of barium-TMHD in materials synthesis .

Cadmium Oxalate (CdC2O4)

Molecular Formula : CdC2O4 (molecular weight: 200.43 g/mol)
Key Similarities :

  • Both are coordination complexes with transition or alkaline earth metals.
    Key Differences :
  • Ligand Type : Oxalate (C2O4<sup>2−</sup>) vs. β-diketonate (TMHD).
  • Toxicity: Cadmium compounds are highly toxic and carcinogenic, whereas barium compounds exhibit moderate toxicity primarily affecting the cardiovascular system .
  • Applications : Cadmium oxalate is used in electroplating, while barium-TMHD has niche roles in advanced materials .

Data Table: Comparative Properties of Barium-TMHD and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Thermal Stability (°C) Key Applications
Barium-TMHD Hydrate C22H38BaO4 503.86 Insoluble 300–350 CVD precursors, superconductors
Strontium-TMHD Hydrate C22H38O4Sr ~487.2 Insoluble 250–300 Optoelectronic thin films
Barium Chloride Dihydrate BaCl2·2H2O 244.26 31.2 g/100 mL >960 (decomp.) Industrial sulfate removal
Cadmium Oxalate CdC2O4 200.43 0.003 g/100 mL 200–250 (decomp.) Electroplating, catalysis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate
Reactant of Route 2
Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate

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